Antiprotealide

Description

Significance of the Ubiquitin-Proteasome System (UPS) in Eukaryotic Cellular Regulation

The ubiquitin-proteasome system (UPS) is the primary non-lysosomal pathway for selective protein degradation in eukaryotic cells. cellsignal.comahajournals.orgmdpi.com This system is fundamental for maintaining cellular homeostasis by eliminating misfolded, damaged, or otherwise unwanted proteins. creative-diagnostics.comebsco.com Its function is so critical that its discovery was recognized with the 2004 Nobel Prize in Chemistry. creative-diagnostics.comwikipedia.org The UPS plays a central regulatory role in a vast array of cellular processes, including cell cycle progression, signal transduction, gene expression, immune responses, and apoptosis (programmed cell death). ahajournals.orgmdpi.comwikipedia.orgtum.de

The process begins when a target protein is tagged with a chain of small regulatory proteins called ubiquitin. cellsignal.comcreative-diagnostics.com This tagging, or ubiquitination, is a precise, ATP-dependent enzymatic cascade involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). cellsignal.commdpi.com The E3 ligases provide substrate specificity, ensuring that only specific proteins are marked for destruction. cellsignal.com

Once a protein is polyubiquitinated, it is recognized by the 26S proteasome, a large, multi-subunit protease complex located in both the cytoplasm and the nucleus. cellsignal.comwikipedia.orgcancernetwork.com The 26S proteasome consists of a 20S core particle, which contains the proteolytic active sites, and one or two 19S regulatory particles that recognize and unfold the ubiquitinated substrate before translocating it into the 20S core for degradation. wikipedia.orgresearchgate.net Inside the central chamber of the 20S proteasome, the protein is broken down into small peptides. cellsignal.com

Foundational Role of Proteasome Inhibition in Biochemical and Cell Biological Investigations

Proteasome inhibitors have been invaluable tools for elucidating the diverse cellular functions of the proteasome. researchgate.netnih.gov By blocking the degradation of proteins, these chemical probes allow researchers to study the consequences of protein accumulation and the regulatory pathways governed by the UPS. tum.derupress.org The use of inhibitors was instrumental in confirming the proteasome as a novel class of N-terminal threonine protease. tum.de

Early research using inhibitors like peptide aldehydes helped to uncover the proteasome's role in critical cellular pathways, such as the activation of the transcription factor NF-κB, which is a key regulator of inflammation and cancer. researchgate.netrupress.org These studies demonstrated that the proteasome degrades IκB, an inhibitor of NF-κB. rupress.org Consequently, treating cells with a proteasome inhibitor prevents IκB degradation, blocks NF-κB activation, and can lead to apoptosis. rupress.org

Furthermore, investigations using proteasome inhibitors have been crucial for understanding ER-associated degradation (ERAD), a quality control process that removes misfolded proteins from the endoplasmic reticulum for destruction by the proteasome. rupress.org The development and application of specific inhibitors in countless studies have directly linked advances in basic cell biology with medical progress. tum.deresearchgate.netrupress.org

Overview of Natural Product-Derived Molecules as Advanced Research Probes

Natural products are a rich source of structurally diverse and biologically active molecules that serve as powerful probes for biological processes and as starting points for drug discovery. ingentaconnect.comnih.gov Many potent proteasome inhibitors have been discovered from natural sources, particularly from microorganisms. ingentaconnect.comcipsm.de These compounds often feature complex and unique molecular architectures that provide high potency and selectivity. ingentaconnect.comrsc.org

Notable examples include lactacystin, which converts to the active inhibitor omuralide, and epoxomicin, both derived from Streptomyces species. tum.dersc.org Another significant natural product is Salinosporamide A, isolated from the marine bacterium Salinispora tropica, which exhibits potent proteasome inhibition. sulab.orgrsc.org These natural products have been essential for studying the proteasome's structure and function. ingentaconnect.com

In this context, Antiprotealide emerged as a significant research tool. It was first created synthetically by E. J. Corey as a molecular hybrid of two other natural proteasome inhibitors: Salinosporamide A and omuralide. sulab.orgrsc.orgacs.org The design of this compound combined the core β-lactone-γ-lactam structure of Salinosporamide A with the isopropyl side group characteristic of omuralide. acs.orgnih.gov This synthetic compound proved to be a potent proteasome inhibitor and was made commercially available for research purposes in 2005. sulab.orgacs.org

Interestingly, subsequent investigations into the secondary metabolites of Salinispora tropica revealed that this compound is also a natural product, produced in small quantities by the wild-type organism. sulab.orgnih.gov It can also be generated biosynthetically by feeding leucine (B10760876) to a genetically engineered mutant of S. tropica in which the pathway to create the normal side chain of Salinosporamide A has been silenced. sulab.orgacs.orgnih.gov

This compound functions as a proteasome inhibitor, although it is less potent than Salinosporamide A. sulab.orgrsc.org Its C5 isopropyl substitution alters its binding affinity and selectivity for the different catalytic β-subunits of the proteasome compared to its parent compounds. nih.gov The availability of this compound, both as a synthetic compound and a natural product, provides researchers with another valuable tool to probe the intricacies of the ubiquitin-proteasome pathway. sulab.orgnih.gov

Research Findings on Inhibitory Activity

Evaluation of this compound's biological activity has shown that it inhibits the chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities of the 20S proteasome. sulab.org Comparative studies indicate that while effective, it is less potent than Salinosporamide A. sulab.orgrsc.org The IC₅₀ values, which represent the concentration of an inhibitor required to reduce a biological activity by half, quantify this difference.

| Compound | Chymotrypsin-like (CT-L) Activity | Trypsin-like (T-L) Activity | Caspase-like (C-L) Activity | Cytotoxicity (RPMI 8226 cell line) |

|---|---|---|---|---|

| Salinosporamide A | 4 ± 0.4 | 34 ± 1 | 364 ± 8 | 11 ± 2 |

| This compound (from S. tropica) | 31 ± 5 | 262 ± 7 | >20,000 | 283 ± 55 |

| This compound (synthetic) | 27 ± 2 | 211 ± 4 | >10,000 | 220 ± 36 |

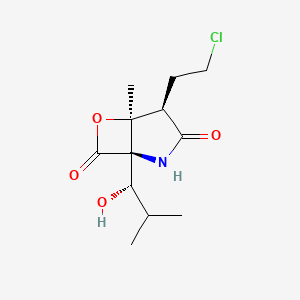

Structure

3D Structure

Properties

Molecular Formula |

C12H18ClNO4 |

|---|---|

Molecular Weight |

275.73 g/mol |

IUPAC Name |

(1R,4R,5S)-4-(2-chloroethyl)-1-[(1S)-1-hydroxy-2-methylpropyl]-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |

InChI |

InChI=1S/C12H18ClNO4/c1-6(2)8(15)12-10(17)18-11(12,3)7(4-5-13)9(16)14-12/h6-8,15H,4-5H2,1-3H3,(H,14,16)/t7-,8-,11-,12-/m0/s1 |

InChI Key |

ISOLNHGTJDCQNQ-OSTYVCCYSA-N |

SMILES |

CC(C)C(C12C(=O)OC1(C(C(=O)N2)CCCl)C)O |

Isomeric SMILES |

CC(C)[C@@H]([C@]12C(=O)O[C@]1([C@H](C(=O)N2)CCCl)C)O |

Canonical SMILES |

CC(C)C(C12C(=O)OC1(C(C(=O)N2)CCCl)C)O |

Synonyms |

antiprotealide |

Origin of Product |

United States |

Antiprotealide: Historical Context and Biological Origin

Initial De Novo Chemical Synthesis and Conceptual Framework (E. J. Corey)

The story of antiprotealide begins not in nature, but in the laboratory of Nobel laureate E. J. Corey. wikipedia.org In 2005, Corey and his team first synthesized the molecule, which they named "this compound." mdpi.com This de novo synthesis was not accidental but was born from a conceptual framework inspired by two other potent proteasome inhibitors: salinosporamide A and omuralide. mdpi.comscispace.com

The design of this compound was a deliberate molecular hybridization. It incorporates the core bicyclic β-lactone-γ-lactam structure of salinosporamide A, a compound known for its potent proteasome inhibition. mdpi.comsulab.org However, the cyclohexene (B86901) ring of salinosporamide A was replaced with the isopropyl group characteristic of omuralide. mdpi.comscispace.com This strategic substitution aimed to explore the structure-activity relationships of these proteasome inhibitors and to create new biochemical tools for cellular biology research. scispace.com The resulting synthetic analogue, this compound, demonstrated potent, low-nanomolar inhibition of the proteasome. scispace.com

Subsequent Discovery and Characterization as a Natural Product

For a time, this compound was considered solely a product of chemical synthesis. mdpi.com However, subsequent research revealed its presence in the natural world, specifically from marine bacteria of the genus Salinispora. acs.orgwikipedia.org

Isolation from Wild-Type Salinispora tropica Strains

The confirmation of this compound as a natural product came from the large-scale fermentation of the marine actinomycete Salinispora tropica. acs.orgnih.gov These fermentations were initially aimed at producing salinosporamide A for clinical trials. sulab.org During the purification process of crude extracts from these large-scale cultures, researchers identified minor secondary metabolites, one of which was spectroscopically identical to the synthetically created this compound. acs.orgnih.gov

Further analysis of shake flask cultures of three different wild-type S. tropica strains (CNB440, CNB476, and NPS21184) confirmed the production of this compound at concentrations of 1.1, 0.8, and 3.0 mg/L, respectively. sulab.orgacs.org This discovery firmly established that this compound is a natural metabolite of S. tropica. acs.orgnih.gov The discrepancy in earlier observations, where it was not detected in the wild-type strain CNB440, may be attributable to differences in the culture media used. sulab.org

Identification in Genetically Engineered Salinispora tropica Mutants

Interestingly, before its definitive identification in wild-type strains, this compound was also detected in genetically engineered mutants of S. tropica. mdpi.com In 2008, researchers reported the production of this compound through the bioengineering of S. tropica. mdpi.com Specifically, a mutant strain, S. tropica salX⁻, in which the biosynthetic pathway for the cyclohexenyl moiety of salinosporamide A was inactivated, was found to produce approximately 0.5 mg/L of this compound. mdpi.com This was achieved by exploiting a shunt in the phenylalanine biosynthetic pathway. nih.gov This genetic engineering approach not only led to the production of this compound but also other unnatural derivatives of salinosporamide, highlighting the potential of biotechnology to generate novel compounds. scispace.com

Classification as a Unique Molecular Hybrid of Proteasome Inhibitors

This compound is classified as a unique molecular hybrid of two distinct 20S proteasome inhibitors: salinosporamide A and omuralide. acs.orgnih.gov This classification stems directly from its chemical structure, which combines key features from both parent molecules. mdpi.comscispace.com

It retains the fused β-lactone-γ-lactam bicyclic core of salinosporamide A, which is crucial for its mechanism of action as a proteasome inhibitor. mdpi.comsulab.org However, it possesses the isopropyl group at the C5 position, a feature derived from omuralide, instead of the cyclohexene ring found in salinosporamide A. mdpi.comscispace.com This hybrid nature results in a distinct biological activity profile. While this compound is a potent inhibitor, it is less potent than salinosporamide A but more potent than omuralide in inhibiting the chymotrypsin-like (β5) subunit of the proteasome. rsc.org This unique combination of structural elements and resulting inhibitory activity makes this compound a valuable tool for studying the proteasome and a testament to the power of both chemical synthesis and natural product discovery.

Biosynthetic Pathways and Metabolic Engineering

Elucidation of Biosynthetic Precursors and Building Blocks

The biosynthetic production of Antiprotealide is achieved by providing specific building blocks to a genetically modified host organism. nih.gov Isotopic labeling experiments and analysis of related natural products have established the core precursors required for the biosynthesis of the salinosporamide scaffold, which is modified to produce this compound. nih.gov The key biosynthetic precursors are:

Leucine (B10760876): This common amino acid provides the isopropyl side chain that characterizes this compound, distinguishing it from salinosporamide A which has a cyclohexenyl ring. nih.gov

Acetate: Serves as a fundamental building block for the polyketide synthase (PKS) machinery involved in constructing the core structure. nih.gov

Chlorobutyrate: This unique precursor is specific to the salinosporamide-producing organism S. tropica and provides the chloroethyl side chain, which is critical for the compound's mechanism of irreversible proteasome inhibition. nih.gov

Studies have shown that supplementing the fermentation culture of a specific mutant strain of S. tropica with L-leucine directly leads to the production of this compound, confirming it as the direct precursor for the C5 isopropyl group. nih.gov An increase in L-leucine concentration in the culture medium resulted in a corresponding increase in this compound yield. nih.gov

Genetic Basis of this compound Production: Insights from the sal Biosynthetic Gene Cluster

The genetic blueprint for the production of the salinosporamide scaffold, and thus for the engineered biosynthesis of this compound, is contained within the 41-kb salinosporamide (sal) biosynthetic gene cluster (BGC) in Salinispora tropica. nih.gov This cluster houses the genes encoding the enzymes responsible for synthesizing and assembling the necessary precursors. mdpi.com

Bioinformatic analysis of the sal gene cluster has identified several key genes whose functions are crucial for the production of the nonproteinogenic amino acid precursor of salinosporamide A. The manipulation of these genes is central to the engineered biosynthesis of this compound. nih.gov

| Gene | Proposed Function | Role in Biosynthesis |

| salU | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | Initiates the shikimate pathway, a crucial metabolic route for the synthesis of aromatic amino acids. nih.gov |

| salX | Prephenate dehydratase homologue | Plays a central role in diverting a key intermediate, prephenic acid, from the standard phenylalanine pathway to form the unique cyclohexenylalanine (CHA) residue of salinosporamide A. Genetic disruption of salX is the key step in creating a host for this compound production. nih.gov |

| salW | Aliphatic L-amino acid aminotransferase | Believed to catalyze the final transamination step to produce the CHA building block. nih.gov |

The biosynthesis of salinosporamide A involves a unique metabolic detour, or shunt, from the conventional phenylalanine biosynthetic pathway. nih.govnih.gov In primary metabolism, prephenic acid is typically converted to phenylpyruvate on its way to phenylalanine. nih.govfrontiersin.org However, the enzymes encoded by the sal gene cluster intercept prephenic acid and channel it into a separate pathway to generate the novel, nonproteinogenic amino acid L-3-cyclohex-2′-enylalanine (CHA). nih.gov

This shunt is initiated by the pathway-specific DAHP synthase, SalU, which boosts the entry of metabolites into the shikimate pathway. nih.gov At the prephenic acid branch point, the SalX enzyme is presumed to catalyze a decarboxylative dehydration, diverting the intermediate away from phenylalanine synthesis and towards the formation of CHA. nih.gov It is this natural pathway to CHA that must be blocked to allow for the incorporation of alternative precursors like leucine to form this compound. nih.gov

Strategies for Engineered Biosynthesis and Precursor-Directed Fermentation

The production of this compound is a prime example of metabolic engineering, combining genetic manipulation with precursor-directed biosynthesis to create a novel compound in a microbial host. nih.gov

Mutasynthesis is a technique where a gene involved in the biosynthesis of a natural product is inactivated, and the resulting mutant is fed with synthetic analogues of the blocked intermediate. This approach was central to the creation of this compound.

The key strategic step was the targeted genetic disruption of the salX gene in S. tropica. nih.gov Fermentation of the resulting salX knockout mutant demonstrated a complete halt in the production of salinosporamide A and its derivatives, confirming the essential role of salX in synthesizing the CHA precursor. nih.gov This engineered strain, unable to produce the natural C5 side chain, became an ideal host for incorporating alternative building blocks. When this salX mutant was fed L-leucine, the biosynthetic machinery incorporated it instead of CHA, leading to the successful production of this compound at yields of approximately 1 mg/L. nih.gov

Further experiments using this mutasynthetic approach have generated other novel salinosporamide analogues. For instance, feeding the salX mutant with dl-3-cyclopentylalanine resulted in the production of salinosporamide X2, a new analogue with a cyclopentane (B165970) ring. nih.gov

Genetic engineering provides a powerful toolkit for both increasing the yield of desired compounds and diversifying the range of molecules that can be produced. nih.govnih.gov The strategy employed for this compound production is a foundational example of this approach.

Molecular and Cellular Mechanisms of Action

Selective and Irreversible Inhibition of the 20S Proteasome Core Particle

Antiprotealide is a potent and selective inhibitor of the 20S proteasome, the catalytic core of the 26S proteasome complex responsible for the degradation of most intracellular proteins. patsnap.commdpi.com Its mechanism of action involves the irreversible inactivation of this proteolytic machinery. nih.gov The 20S proteasome is a cylindrical structure composed of four stacked rings, with the two inner rings containing the catalytically active beta (β) subunits. patsnap.com this compound directly targets these active sites within the 20S core, preventing the breakdown of ubiquitinated proteins. patsnap.com This blockade leads to an accumulation of damaged or misfolded proteins within the cell, inducing cellular stress and ultimately triggering apoptosis, or programmed cell death. patsnap.com The irreversible nature of this inhibition means that the proteasome's activity can only be restored through the synthesis of new proteasome units. tum.de

The inhibitory action of this compound is highly specific to the proteasome. This selectivity is a key characteristic, minimizing off-target effects on other cellular proteases. nih.gov The structural features of this compound allow it to fit precisely into the active sites of the proteasome, a level of specificity not shared by other classes of proteases. nih.gov

Differential Inhibition of Proteasomal Catalytic Subunits

The 20S proteasome possesses three distinct types of catalytic activities, each associated with a specific β subunit: chymotrypsin-like (CT-L) activity primarily associated with the β5 subunit, trypsin-like (T-L) activity with the β2 subunit, and caspase-like (C-L) or post-glutamyl peptide hydrolase (PGPH) activity with the β1 subunit. nih.govnih.govmdpi.com this compound exhibits differential inhibition of these subunits, with a pronounced preference for one particular activity.

The primary molecular target of this compound is the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. mdpi.comscbt.com It potently and selectively inhibits this activity, which is crucial for cleaving peptide bonds after large hydrophobic residues and is considered the most important for protein degradation. nih.govnih.govscbt.com The majority of clinically relevant proteasome inhibitors, including this compound, primarily target this β5 subunit. nih.govnih.gov Inhibition of the chymotrypsin-like activity is often sufficient to induce an antineoplastic effect in cancer cells. nih.gov The high selectivity for the β5 subunit is a key feature of its mechanism. mdpi.comscbt.com

| Proteasome Subunit | Catalytic Activity | Level of Inhibition by this compound |

|---|---|---|

| β5 | Chymotrypsin-like | High |

| β2 | Trypsin-like | Low to Moderate |

| β1 | Caspase-like | Low to Moderate |

Mechanistic Insights into Covalent Proteasome Binding

This compound forms a covalent and irreversible bond with the active sites of the proteasome, which is central to its potent inhibitory activity. nih.govnih.gov This covalent modification permanently inactivates the enzyme. tum.de

The binding mechanism is initiated by a nucleophilic attack from the hydroxyl group of the N-terminal threonine (Thr1) residue in the active site of the β-subunit on the carbonyl carbon of this compound's β-lactone ring. nih.govresearchgate.net This attack leads to the opening of the strained β-lactone ring and the formation of a stable ester linkage between the inhibitor and the proteasome. nih.govacs.org This acylation of the active site threonine effectively blocks its catalytic function. nih.gov The opening of the β-lactone ring is a key step in the irreversible binding process. acs.org

Formation of the Tetrahydrofuran (B95107) Ring and Enzyme Active Site Blockade

This compound represents a class of highly potent, irreversible inhibitors of the 20S proteasome, a multicatalytic protease complex central to cellular protein degradation. Its mechanism of action is distinguished by a sophisticated, multi-step covalent modification of the enzyme's active site, culminating in the formation of a stable five-membered tetrahydrofuran ring. This process ensures a prolonged and essentially irreversible blockade of the proteasome's catalytic activity.

The inhibitory process is initiated by the specific binding of this compound to the active sites within the catalytic β-subunits of the 20S proteasome. The molecule's structure, particularly its core β-lactone-γ-lactam bicyclic ring system, directs it to these catalytic centers. The key event is a nucleophilic attack by the hydroxyl group of the N-terminal threonine residue (Thr1), the primary catalytic nucleophile in all active β-subunits, on the carbonyl carbon of this compound's strained β-lactone ring.

This initial attack results in the opening of the β-lactone ring and the formation of a covalent ester bond between the Thr1 residue and the inhibitor. This acyl-enzyme intermediate is a common feature for β-lactone-based proteasome inhibitors. However, the unique presence of a chloroethyl group at the C2 position of the this compound molecule facilitates a subsequent, irreversible intramolecular reaction. acs.org

Following the initial ester bond formation, the hydroxyl group, which was part of the original lactone ring, is positioned to act as an intramolecular nucleophile. It attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion. This intramolecular cyclization results in the formation of a highly stable tetrahydrofuran ring fused to the inhibitor's core structure, which remains covalently attached to the proteasome's active site threonine. nih.gov This two-step mechanism—nucleophilic addition followed by intramolecular cyclization—effectively locks the inhibitor in place, leading to sustained and irreversible inactivation of the proteasome. The formation of this stable adduct prevents the catalytic machinery from being regenerated, thereby causing a permanent blockade of substrate access and proteolytic activity. nih.gov

Detailed research findings on salinosporamide analogues, the class to which this compound belongs, have elucidated the critical role of specific structural features in inhibitory potency. acs.org

| Feature | Role in Inhibition | Reference |

| β-Lactone Ring | Acts as the primary electrophilic "warhead" for the initial nucleophilic attack by the active site Thr1. | acs.orgnih.gov |

| C2 Chloroethyl Group | Serves as the leaving group in the secondary intramolecular cyclization, enabling the formation of the stable tetrahydrofuran ring. | acs.orgnih.gov |

| C5 Side Chain | Influences binding affinity and selectivity for the different proteasomal β-subunits through hydrophobic interactions within the S1 binding pocket. | acs.org |

The potency of this compound and related compounds against the chymotrypsin-like activity of the β5-subunit of the proteasome has been a subject of detailed study. While this compound is a potent inhibitor, variations in its C5 substituent have been shown to modulate its inhibitory capacity when compared to other salinosporamide derivatives. acs.org

| Compound | C5 Substituent | Relative Potency | Reference |

| This compound | Isopropyl | Potent Inhibitor | acs.org |

| Salinosporamide A | Cyclohexenyl | More Potent | acs.orgnih.gov |

| Omuralide | No C2 Chloroethyl | Less Potent; Reversible | acs.org |

Structure Activity Relationship Sar Studies and Analogue Design

Comparative Analysis of Antiprotealide with Parent Scaffolds (Salinosporamide A and Omuralide)

This compound can be conceptualized as a molecular hybrid, integrating the foundational β-lactone-γ-lactam core of Salinosporamide A with the characteristic C5 isopropyl side chain of Omuralide. nih.govsulab.org This structural amalgamation results in a distinct inhibitory profile. Salinosporamide A is noted for its potent, irreversible inhibition of the proteasome, a feature attributed to its C2 chloroethyl group and the bulky C5 cyclohexenyl ring. mdpi.comnih.gov The cyclohexenyl group, in particular, establishes significant hydrophobic interactions within the proteasome's S1 binding pocket, contributing to its high potency. nih.govnih.gov

| Compound | Core Structure | C2 Substituent | C5 Substituent | Proteasome Inhibition Potency (IC50, β5-subunit) |

| Salinosporamide A | β-lactone-γ-lactam | Chloroethyl | Cyclohexenyl | 1.3 nM mdpi.com |

| Omuralide | β-lactone-γ-lactam | Methyl | Isopropyl | 49 nM mdpi.com |

| This compound | β-lactone-γ-lactam | Chloroethyl | Isopropyl | 31 ± 5 nM uea.ac.uk |

Influence of C5 Substitutions on Proteasome Binding Affinity and Selectivity

The substituent at the C5 position of the γ-lactam ring plays a pivotal role in modulating the interaction of this compound and its analogues with the proteasome. This position corresponds to the P1 residue in peptide substrates, which inserts into the S1 specificity pocket of the proteasome's catalytic subunits. mdpi.compurdue.edu

The S1 binding pocket of the proteasome's chymotrypsin-like (β5) subunit is a predominantly hydrophobic cavity. The potency of β-lactone-γ-lactam inhibitors is strongly correlated with the ability of their C5 substituent (the P1 group) to engage in favorable hydrophobic interactions within this pocket. nih.govkyoto-u.ac.jp The bulky cyclohexenyl ring of Salinosporamide A is well-suited to occupy this pocket, maximizing van der Waals contacts and displacing water molecules, which is energetically favorable. nih.govmdpi.com The reduced potency of this compound, with its less bulky isopropyl group, directly demonstrates that insufficient hydrophobic interactions in the S1 pocket lead to weaker inhibition. nih.gov Research has consistently shown that larger C5 substituents, such as the cyclohexenyl unit, afford additional hydrophobic interactions that are critical for potent inhibition. nih.govnih.gov

Critical Role of the C2 Chloroethyl Functional Group

The C2 chloroethyl side chain is a key structural feature of both this compound and its parent compound, Salinosporamide A, and is fundamental to their mechanism of irreversible inhibition. nih.govnih.gov After the initial, reversible binding and acylation of the active site threonine (Thr1) by the β-lactone ring, the chloroethyl group participates in a second, irreversible step. iupac.orgdoi.org The newly formed hydroxyl group on the inhibitor cyclizes, attacking the carbon bearing the chlorine atom in an intramolecular nucleophilic substitution. iupac.org This reaction forms a stable tetrahydrofuran (B95107) ring, covalently and irreversibly linking the inhibitor to the proteasome. nih.goviupac.org The absence of this chloroethyl group, as seen in Salinosporamide B (which has an ethyl group instead), results in a significant reduction in potency and a shift to a slowly reversible binding mode. nih.gov This confirms the chloroethyl moiety's essential role as a chemical "warhead" that ensures sustained and irreversible inactivation of the proteasome. nih.govnih.gov

Elucidation of Structural Determinants for Inhibitory Potency and β-Subunit Selectivity

The inhibitory potency and selectivity of this compound and related compounds are governed by a combination of structural features. The primary determinants include the electrophilic β-lactone ring, the C2 chloroethyl group, and the nature of the C5 substituent. nih.govnih.gov

Inhibitory Potency: Potency is largely driven by two factors: the efficiency of the initial covalent reaction with the active site threonine, and the affinity of the non-covalent binding. The β-lactone provides the reactive center for covalent modification. nih.gov The C5 substituent's ability to form strong hydrophobic interactions within the S1 pocket significantly enhances binding affinity and, consequently, potency. nih.gov As demonstrated by the comparison between Salinosporamide A and this compound, a larger, more hydrophobic C5 group like the cyclohexenyl ring leads to greater potency. nih.govuea.ac.uk The C2 chloroethyl group solidifies this potency by rendering the inhibition irreversible. iupac.org

β-Subunit Selectivity: The proteasome has three distinct types of catalytic sites: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1), each with differently shaped substrate-binding pockets. nih.gov The structure of the C5 substituent is a key determinant of which subunits are inhibited. The bulky cyclohexenyl ring of Salinosporamide A allows it to inhibit not only the β5 subunit but also the β2 subunit, which has a larger S1 pocket. nih.gov In contrast, Omuralide and by extension this compound, with their smaller isopropyl groups, primarily target the β5 subunit. nih.govnih.gov The C2 side chain also influences selectivity; its interactions project into a space that differs between the subunits, further tuning the selectivity profile. nih.gov Therefore, the combination of the C5 and C2 substituents dictates the inhibitor's affinity for each of the catalytic β-subunits.

Design Principles for Novel β-Lactone-γ-Lactam Analogues

The extensive SAR studies on this compound, Salinosporamide A, and Omuralide have established clear principles for the design of new proteasome inhibitors based on the β-lactone-γ-lactam scaffold. nih.govuea.ac.uk

Retention of the Core Scaffold and Reactive Groups: The bicyclic β-lactone-γ-lactam core is essential as it positions the reactive β-lactone carbonyl for nucleophilic attack by the proteasome's active site threonine. mdpi.comnih.gov For irreversible inhibition, the C2 chloroethyl group (or a similar reactive moiety) is crucial. nih.gov

Optimization of the C5 Substituent: The C5 position is the primary site for modification to modulate potency and selectivity. To enhance potency against the β5 subunit, novel analogues should incorporate larger, hydrophobic groups capable of maximizing interactions within the S1 pocket. nih.govnih.gov Exploring various cyclic and acyclic hydrophobic moieties can lead to improved affinity. For instance, a cyclopentenyl substituent at this position was found to have inhibitory potency comparable to Salinosporamide A. nih.gov

Modification of the C2 Side Chain: While the chloroethyl group is effective for irreversibility, its length and the nature of the leaving group can be varied. nih.gov Altering the length of the chloroalkyl chain has been shown to be an important factor for inhibitory potency. nih.gov The introduction of other leaving groups, such as fluorine, has led to the creation of potent reversible inhibitors like fluorosalinosporamide. nih.gov

Exploiting Other Pockets: The relatively small size of these inhibitors means they primarily occupy the S1 and S2 pockets. nih.gov Designing analogues with extensions that can reach into other subsites, such as the S3 pocket, could lead to novel inhibitors with enhanced affinity and unique selectivity profiles. nih.gov

By systematically applying these principles, researchers can rationally design and synthesize new generations of β-lactone-γ-lactam analogues with tailored potency, selectivity, and pharmacological properties. nih.govuea.ac.uk

Preclinical Biological Efficacy and Cellular Impact Non Clinical Investigations

In Vitro Inhibitory Activity Against Purified Proteasome Enzymes

Antiprotealide has been evaluated for its ability to inhibit the proteolytic activity of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for protein degradation in eukaryotic cells. rsc.orgtum.de The proteasome has multiple catalytic subunits, with the β5 subunit exhibiting chymotrypsin-like (ChT-L) activity being a primary target for many inhibitors. rsc.orgtum.de

In studies using purified yeast 20S proteasome, this compound demonstrated inhibitory activity against the chymotrypsin-like activity of the β5-subunit. nih.gov The reported IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by half, was 38.2 ± 4.9 nM. nih.gov This positions this compound as a potent, low-nanomolar inhibitor of this key proteasomal activity. nih.gov

It is noted that while potent, this compound was found to be a weaker inhibitor compared to salinosporamide A. nih.gov This difference in potency is attributed to the size of the C5 side chain; the smaller isopropyl group of this compound results in fewer hydrophobic interactions with the S1 binding pocket of the β5-subunit compared to the larger cyclohexenyl unit of salinosporamide A. nih.gov

Effects on Cellular Proliferation in Specific Cancer Cell Lines (e.g., Human Multiple Myeloma RPMI 8226, Human Colon Carcinoma HCT-116)

The inhibitory effect of this compound on proteasome function translates to cytotoxic activity against cancer cell lines, which often exhibit higher proteasome activity and are more susceptible to its inhibition. nih.gov

Human Colon Carcinoma HCT-116: this compound has demonstrated cytotoxic effects against the human colon carcinoma cell line HCT-116. nih.gov The IC50 value for its cytotoxicity in this cell line was reported to be 0.856 µM. nih.gov This indicates that this compound can inhibit the proliferation of these cancer cells at sub-micromolar concentrations.

Interactive Data Table: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Human Colon Carcinoma | 0.856 |

Note: Data is based on published research findings. nih.gov

While specific data for the human multiple myeloma RPMI 8226 cell line was not found in the searched literature, the known sensitivity of multiple myeloma cells to proteasome inhibitors like bortezomib (B1684674) suggests this would be a relevant area for further investigation. researchgate.net

Role as a Biochemical Probe for Understanding Proteasome Function in Cellular Systems

Due to its potent and specific inhibitory properties, this compound has emerged as a valuable biochemical tool for studying the function of the proteasome in cellular biology. nih.govnih.gov The use of such probes is crucial for elucidating the complex roles of the ubiquitin-proteasome system in various cellular processes. nih.govfrontiersin.org

Activity-based probes (ABPs), which are small molecules that covalently bind to active enzyme sites, are instrumental in this field. frontiersin.orgstanford.edu this compound, as a potent inhibitor, can be used in competitive binding assays or as a basis for developing such probes to investigate the activity and specificity of different proteasome subunits within a cellular context. nih.govmedkoo.com These tools allow for the direct monitoring of proteasome activity in live cells and tissues, providing insights into the function of different proteasome pools. stanford.edu

Induction of Polyubiquitinated Protein Accumulation in Cellular Models

A direct consequence of proteasome inhibition is the accumulation of polyubiquitinated proteins, which are proteins tagged for degradation that can no longer be processed by the inhibited proteasome. mdpi.comnih.gov This buildup of unwanted proteins disrupts cellular homeostasis and can trigger apoptosis (programmed cell death). nih.gov

Inhibition of the proteasome by compounds like this compound is expected to lead to a significant accumulation of these polyubiquitinated proteins within treated cells. nih.gov This accumulation serves as a hallmark of proteasome inhibition and is a key mechanism through which these inhibitors exert their cytotoxic effects. researchgate.netnih.gov Studies on other proteasome inhibitors have consistently demonstrated this effect in various cell lines, leading to proteotoxic stress. rsc.orgnih.gov

Pathways Associated with Proteasome Inhibition in Preclinical Contexts

The inhibition of the proteasome by agents such as this compound triggers a cascade of downstream cellular events and affects multiple signaling pathways. nih.govsciltp.com These pathways are intricately linked to cell survival, proliferation, and apoptosis.

Key pathways affected by proteasome inhibition include:

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) is a transcription factor that promotes the expression of anti-apoptotic proteins. sciltp.com Its activation is dependent on the proteasomal degradation of its inhibitor, IκB. sciltp.com By preventing IκB degradation, proteasome inhibitors block NF-κB activation, thereby promoting apoptosis. nih.govsciltp.com

Endoplasmic Reticulum (ER) Stress: Cancer cells often have high rates of protein synthesis, which can lead to an accumulation of misfolded proteins in the endoplasmic reticulum, a condition known as ER stress. sciltp.com The ubiquitin-proteasome system is critical for degrading these misfolded proteins. sciltp.com Inhibition of the proteasome exacerbates ER stress, ultimately leading to apoptosis. sciltp.com

Autophagy-Lysosome Pathway (ALP): The ALP is another major protein degradation pathway. frontiersin.org There is evidence of cross-talk between the ubiquitin-proteasome system and the ALP. frontiersin.org Inhibition of the proteasome can lead to the activation of the ALP as a compensatory response. frontiersin.org

Cell Cycle Control: The proteasome degrades key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors (e.g., p27). nih.govnih.gov By inhibiting their degradation, proteasome inhibitors can cause cell cycle arrest, preventing cancer cell proliferation. nih.gov

Apoptosis Induction: The accumulation of pro-apoptotic proteins (like p53 and Bax) that are normally degraded by the proteasome, coupled with the inhibition of anti-apoptotic pathways like NF-κB, shifts the cellular balance towards apoptosis. nih.gov

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches for Antiprotealide and Related β-Lactone-γ-Lactam Scaffolds

Initially conceived as a synthetic molecular hybrid of the natural products salinosporamide A and omuralide, this compound was first created through total synthesis by Corey and coworkers in 2005. mdpi.comacs.org This work was inspired by the structural similarities between salinosporamide A and omuralide, leading to a design that replaced the cyclohexenyl substituent of the former with the isopropyl group of the latter. mdpi.comacs.org

The synthesis of the broader class of β-lactone-γ-lactam natural products, including salinosporamides and omuralide, presents considerable synthetic challenges, and numerous strategies have been developed to construct this bicyclic framework. uea.ac.ukscispace.comresearchgate.net A common feature in many synthetic routes is the late-stage formation of the strained β-lactone ring. scispace.com This is typically achieved through the cyclization of a β-hydroxyacid precursor. scispace.com

Methodologies for constructing the core γ-lactam vary. One effective strategy involves the incorporation of amino acids, such as leucine (B10760876) or serine, to build the lactam structure, followed by key steps like diastereoselective acylation and desulfurization. uea.ac.uk Other approaches have utilized intramolecular cyclizations to form the γ-lactam ring. These include chemo- and stereoselective Dieckmann cyclizations to yield bicyclic tetramates and aldol (B89426) cyclizations to form hydroxypyrrolidinones, which serve as advanced intermediates. scispace.com For related spiro-bicyclic systems found in natural products like oxazolomycin, synthetic strategies have employed Evans aldol reactions to construct the substituted pyrrolidine (B122466) ring system. researchgate.net

Semisynthetic Strategies for Structural Diversification and Analogue Generation

Following its initial chemical synthesis, this compound was also successfully generated using biotechnological methods. mdpi.comnih.gov A simplified approach combining genetic engineering with precursor-directed biosynthesis was developed using the marine bacterium Salinispora tropica, the natural producer of salinosporamide A. acs.orgnih.gov Researchers created a mutant strain, S. tropica salX⁻, in which the biosynthetic pathway for the natural cyclohexenyl side chain of salinosporamide A was inactivated. acs.org When this mutant was supplied with leucine in the fermentation medium, it incorporated this amino acid to produce this compound at concentrations of approximately 1 mg/L. acs.org

This chemo-biosynthetic strategy has proven to be a powerful tool for generating structural diversity within the salinosporamide family. nih.gov By feeding analogues of the natural precursors to the engineered bacterial strain, a variety of unnatural derivatives with modifications at the C5 position can be produced. nih.gov For instance, feeding L-isoleucine to the S. tropica fermentation culture resulted in a 31-fold increase in the production of a related analogue (containing a sec-butyl group) while simultaneously inhibiting the production of this compound. mdpi.com This highlights the flexibility of the biosynthetic machinery and provides a valuable method for generating novel analogues for biological testing. nih.gov Semisynthetic modifications have also been applied to the parent compound, salinosporamide A, through the chemical derivatization of key intermediates like hydroxysalinosporamide and iodosalinosporamide (B10821820) to generate further structural variants. mdpi.com

Key Synthetic Transformations and Methodologies Employed

The construction of the this compound scaffold relies on a series of key chemical transformations. A critical and often final step in the synthesis is the formation of the β-lactone ring. scispace.com This transformation is typically accomplished via an intramolecular cyclization of a β-hydroxyacid intermediate using coupling reagents such as 1-chloro-N,N,2-trimethylpropenylamine (BOPCl) in the presence of a base like triethylamine (B128534) (Et3N) or pyridine. scispace.com In nature, this tandem aldol-lactonization bicyclization is catalyzed by a single ketosynthase enzyme known as SalC. escholarship.org

The synthesis of the γ-lactam core has been approached through several methodologies:

Aldol Cyclization : An intramolecular aldol ring closure of a malonamide (B141969) precursor has been used to generate the hydroxypyrrolidinone core with defined stereochemistry. scispace.com

Dieckmann Cyclization : A chemo- and stereoselective Dieckmann cyclization has been employed to form bicyclic tetramate intermediates from oxazolidine (B1195125) precursors. scispace.com

Amino Acid Incorporation : This strategy builds the lactam from an amino acid starting material, utilizing key transformations such as diastereoselective acylation with reagents like Mander's reagent. uea.ac.uk

Achieving the correct stereochemistry is paramount. The Evans aldol reaction has proven pivotal in establishing the desired stereocenters during the construction of the substituted pyrrolidine ring system found in related natural products. researchgate.net Other notable reactions used in the synthesis of related intermediates include the crossed Cannizzaro reaction and the ene-type reaction of oxazolones. researchgate.netresearchgate.net

Development of Novel Synthetic Routes for Advanced Intermediates and Derivatives

A primary objective in the field is the development of flexible and efficient synthetic routes that enable the rapid generation of this compound analogues for biological evaluation. uea.ac.uk Research has focused on creating new pathways to key precursors and advanced intermediates. uea.ac.ukscispace.com For example, novel methodologies have been established to synthesize either diastereomer of hydroxy leucine, a valuable intermediate that can be incorporated into the γ-lactam core to quickly form an advanced precursor of omuralide and its analogues. uea.ac.uk

Synthetic strategies using oxazolidine templates have been developed to access advanced bicyclic intermediates. scispace.com Depending on the reaction pathway chosen, these templates can lead to either bicyclic tetramates via a Dieckmann cyclization or hydroxypyrrolidinones through an aldol cyclization, providing versatile platforms for further functionalization. scispace.com The discovery and characterization of the biosynthetic enzyme SalC, which is responsible for forming the β-lactone-γ-lactam bicyclic core, opens the door to potential chemoenzymatic routes that could streamline the synthesis of these complex molecules. escholarship.org Furthermore, the emergence of computational tools for synthesis planning offers a new avenue for designing innovative hybrid routes that synergistically combine enzymatic and traditional synthetic reactions. nih.gov

Advanced Research Techniques and Future Investigative Avenues

Spectroscopic and Chromatographic Methods for Characterization and Quantification

The structural elucidation and quantification of complex natural products such as Antiprotealide heavily rely on the integration of sophisticated spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC/MS) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the de novo structure determination of organic molecules. nih.gov For a novel compound like this compound, a suite of 1D and 2D NMR experiments would be employed to establish its molecular skeleton, stereochemistry, and conformation.

1D NMR: ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule.

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the connectivity of the molecule by identifying correlations between neighboring protons (COSY) and between protons and carbons (HSQC, HMBC).

The hyphenation of Liquid Chromatography with NMR (LC-NMR) allows for the direct structural analysis of compounds within a complex mixture, which is particularly useful for the analysis of natural product extracts from Salinispora tropica. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering high sensitivity and selectivity for the detection and quantification of compounds in intricate biological matrices. nih.gov

Liquid Chromatography (LC): Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are used to separate this compound from other metabolites in the crude extract of Salinispora tropica.

Mass Spectrometry (MS): Following separation, mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula. Tandem mass spectrometry (MS/MS) experiments are employed to fragment the molecule, providing valuable structural information that complements NMR data.

| Technique | Information Provided | Application for this compound |

| 1D NMR (¹H, ¹³C) | Number and chemical environment of protons and carbons. | Initial characterization of the molecular structure. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms within the molecule. | Elucidation of the complete chemical structure and stereochemistry. |

| LC-NMR | Structural information of compounds in a mixture. | Direct analysis of this compound in Salinispora tropica extracts. |

| LC/MS (HPLC/UHPLC-MS) | Separation, detection, and quantification. | Isolation and quantification of this compound from culture broths. |

| High-Resolution MS (HRMS) | Precise molecular weight and elemental composition. | Determination of the exact molecular formula. |

| Tandem MS (MS/MS) | Fragmentation patterns. | Structural confirmation and identification of substructures. |

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling are pivotal in understanding the potential biological activity of natural products like this compound by predicting their interactions with molecular targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and mode of interaction. jddtonline.info For this compound, docking studies can be used to screen for potential protein targets and to understand the structural basis of its activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing a QSAR model for analogues of this compound, it is possible to predict the activity of new, unsynthesized compounds and to guide the design of more potent variants. The general principle of QSAR involves establishing a mathematical relationship between molecular descriptors and biological activity. jddtonline.info

| Technique | Principle | Application for this compound |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Identification of potential biological targets and understanding of binding interactions. |

| QSAR | Correlates chemical structure with biological activity. | Prediction of the activity of new analogues and guidance for lead optimization. |

Application of Genetic and Metabolic Engineering for Optimizing Production and Creating Bioactive Variants

Genetic and metabolic engineering offer powerful strategies to enhance the production of this compound in its native producer, Salinispora tropica, and to generate novel, bioactive derivatives. nih.gov

Optimizing Production: The biosynthetic gene cluster responsible for this compound production can be identified and manipulated to increase the yield. This can involve:

Overexpression of biosynthetic genes: Increasing the expression of key enzymes in the pathway.

Deletion of competing pathways: Removing metabolic pathways that divert precursors away from this compound biosynthesis.

Optimization of precursor supply: Engineering the host to produce higher levels of the building blocks required for this compound synthesis.

Creating Bioactive Variants: By modifying the biosynthetic pathway, it is possible to create novel analogues of this compound with potentially improved or different biological activities. mpg.de This can be achieved through:

Gene knockout: Deleting genes responsible for specific tailoring reactions (e.g., methylation, hydroxylation) to produce simplified analogues.

Gene swapping: Introducing genes from other biosynthetic pathways to create hybrid molecules.

Directed evolution: Evolving enzymes in the pathway to accept different substrates, leading to the production of "unnatural" natural products.

Advances in synthetic biology and metabolic engineering are continually expanding the toolbox for manipulating complex biosynthetic pathways. nih.govfrontiersin.org

High-Throughput Screening Platforms for Identification of Modulators of Biological Pathways

High-throughput screening (HTS) is a key technology for discovering the biological activities of natural products like this compound. nih.gov HTS allows for the rapid testing of thousands of compounds against a specific biological target or pathway. nih.gov

For this compound, HTS can be used to:

Identify its biological target: By screening it against a large panel of proteins or cell-based assays.

Discover its mechanism of action: By identifying the biological pathways it modulates.

Find other compounds with similar activity: By screening natural product libraries for compounds that have similar effects to this compound.

The development of robust and sensitive HTS assays is crucial for unlocking the therapeutic potential of novel natural products. researchgate.netmdpi.com

Prospects for Further Exploration of Salinispora tropica Secondary Metabolites

The genus Salinispora is a rich source of novel secondary metabolites with diverse biological activities. nih.govmdpi.com Genome sequencing of Salinispora tropica has revealed a large number of biosynthetic gene clusters, many of which are predicted to produce unknown compounds. escholarship.orgpnas.org This suggests that Salinispora tropica has the genetic potential to produce a wide array of natural products beyond those that have been discovered to date. nih.gov

Future exploration of the secondary metabolome of Salinispora tropica is likely to yield many more novel compounds with interesting biological activities. Strategies for unlocking this hidden chemical diversity include:

Cultivation under different conditions: Varying the growth medium, temperature, and other culture parameters can induce the expression of silent biosynthetic gene clusters.

Co-cultivation: Growing Salinispora tropica with other microorganisms can trigger the production of novel compounds.

Genome mining: Using bioinformatic tools to identify promising biosynthetic gene clusters for targeted isolation and characterization of their products.

Integration of Multi-Omics Technologies in Natural Product Discovery and Characterization

The integration of multiple "omics" technologies is revolutionizing the field of natural product discovery. nih.govnih.gov By combining genomics, metagenomics, transcriptomics, proteomics, and metabolomics, researchers can gain a comprehensive understanding of the biosynthesis and biological activity of natural products like this compound. researchgate.netmdpi.com

Genomics and Metagenomics: Provide the blueprint for the biosynthetic potential of an organism or a microbial community. researchgate.net

Transcriptomics: Reveals which genes are being expressed under different conditions, providing insights into the regulation of biosynthetic pathways.

Proteomics: Identifies the proteins that are being produced, confirming the expression of biosynthetic enzymes.

Metabolomics: Provides a snapshot of the small molecules being produced, allowing for the identification of known and unknown natural products.

By integrating these different data types, it is possible to connect genes to molecules, to understand how natural product biosynthesis is regulated, and to discover novel compounds with therapeutic potential.

Q & A

Q. What are the key structural features of Antiprotealide critical for proteasome inhibition, and how were they identified?

this compound’s C2 chloroethyl side chain enables irreversible binding to the 20S proteasome’s β-subunit, while the C5 isopropyl substituent modulates selectivity and binding affinity. These features were identified through comparative bioactivity assays and structural analysis of salinosporamide analogs. NMR and high-resolution MS confirmed the C5 substitution’s role in altering proteasome inhibition profiles, as seen in engineered Salinispora tropica mutants .

Q. How was this compound initially discovered, and what distinguishes it from natural salinosporamides?

this compound was first synthesized as a hybrid molecule combining structural motifs from salinosporamide A and omuralide. Later, it was identified as a minor natural product in S. tropica fermentations, confirmed via LC/(+)ESI-MS and spectroscopic characterization of wild-type strains. Its distinction lies in replacing salinosporamide A’s cyclohexenyl group with an isopropyl moiety, reducing steric hindrance while retaining proteasome affinity .

Q. What biosynthetic pathways produce this compound’s precursor units, and how were they elucidated?

The nonproteinogenic amino acid L-3-cyclohex-2'-enylalanine (CHA) and 2-acetyl-3-chlorobutyrate are key precursors. Isotopic labeling and gene cluster analysis (sal locus) revealed CHA biosynthesis via a phenylalanine pathway shunt, involving enzymes like SalX (prephenate dehydratase homolog) and SalW (aminotransferase). Disruption of salX abolished CHA production, enabling precursor-directed biosynthesis of this compound using exogenous amino acids like L-leucine .

Advanced Research Questions

Q. What genetic engineering strategies enable this compound biosynthesis in Salinispora tropica?

Targeted knockout of the salX gene (via PCR-based mutagenesis) eliminated competing CHA biosynthesis, redirecting metabolic flux toward exogenous precursors. Supplementation with nonnative amino acids (e.g., L-3-cyclohexylalanine) allowed the salX− mutant to produce this compound at ~1–3 mg/L yields. This approach leverages the flexibility of the sal biosynthetic machinery, particularly the β-hydroxylase SalD, which accommodates diverse C5 substituents .

Q. How does modifying the C5 substituent affect this compound’s bioactivity and proteasome subunit selectivity?

Structure-activity relationship (SAR) studies show that C5 substituents influence IC50 values against the proteasome’s β5 subunit. For example, cyclohexenyl or hydroxyl groups reduce potency compared to the isopropyl group in this compound. However, aliphatic analogs (e.g., cyclopentyl derivatives) exhibit enhanced activity in some cases, suggesting steric and electronic optimizations can fine-tune subunit selectivity. These findings were validated using purified yeast 20S proteasomes and cytotoxicity assays in HCT-116 cells .

Q. What experimental approaches resolve contradictions in biosynthetic intermediate characterization?

Discrepancies in intermediate identification (e.g., unexpected β-hydroxylated products) were resolved using a combination of:

Q. What challenges arise in yield optimization of this compound via combinatorial biosynthesis?

Key limitations include:

- Low titers (1–5 mg/L) due to poor substrate specificity of native adenylation domains (e.g., SalB) for nonnative precursors .

- Competing pathways requiring precise gene knockout (e.g., salX, salD) to minimize byproduct formation .

- Scalability issues in fermentation, as observed in 350 L bioreactors producing <100 mg of this compound .

Methodological Recommendations

Q. How to design precursor supplementation experiments for generating novel salinosporamide analogs?

- Step 1: Identify target analogs (e.g., C5-modified derivatives) and synthesize/acquire nonnative amino acid precursors.

- Step 2: Generate S. tropica mutants (e.g., salX−) to block endogenous precursor biosynthesis.

- Step 3: Supplement cultures with precursors (0.3–0.5 mM) and monitor analog production via LC-MS/NMR .

- Step 4: Validate bioactivity using proteasome inhibition assays and cytotoxicity screens .

Q. How to validate the role of specific enzymes in this compound biosynthesis?

- Gene disruption: Use PCR-based mutagenesis to knock out candidate genes (e.g., salD for hydroxylation).

- Heterologous expression: Clone gene clusters into model hosts (e.g., E. coli) to confirm enzyme function.

- In vitro assays: Purify enzymes (e.g., SalU, SalW) and test substrate specificity using radiolabeled precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.